4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound with a unique structure that includes an ethoxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks, which can then be derivatized through various transformations . The reaction conditions often involve the use of a mercury lamp, although this can be technically challenging and requires special equipment .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the photochemical reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Biology: Its unique structure makes it a useful tool for studying enzyme interactions and other biological processes.
Mechanism of Action
The mechanism by which 4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. Its unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways, ultimately resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: A similar compound with a different substitution pattern.
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring structure.
Oxa-containing analogs: Compounds that include an oxygen atom in the ring structure.
Uniqueness
4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific combination of functional groups and ring structure. This gives it distinct chemical and biological properties, making it valuable for a wide range of applications.
Properties
IUPAC Name |
4-ethoxycarbonyl-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-4-15-8(14)10-5-11(6-10,7(12)13)16-9(10,2)3/h4-6H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUOEOJGIZQQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230799-23-0 |
Source
|
Record name | 4-(ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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